molecular formula C15H19N3O5S B601502 Carboxy Gliclazide CAS No. 38173-52-3

Carboxy Gliclazide

カタログ番号 B601502
CAS番号: 38173-52-3
分子量: 353.40
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .


Molecular Structure Analysis

The crystal structure of Gliclazide, which could be similar to Carboxy Gliclazide, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .

科学的研究の応用

1. Treatment of Type 2 Diabetes

Carboxy Gliclazide is primarily used in the management of Type 2 Diabetes Mellitus (T2DM). It acts as a sulfonylurea hypoglycemic agent, stimulating insulin secretion from pancreatic beta cells. This results in a decrease in blood glucose levels. Clinical trials have demonstrated its efficacy and safety, making it a valuable option for T2DM patients .

2. Cardiovascular Safety

Research suggests that Carboxy Gliclazide has a low risk of hypoglycemic episodes and may offer cardiovascular benefits over other sulfonylureas. This is particularly important for diabetic patients who are at an increased risk of cardiovascular diseases .

3. Biopharmaceutical Classification

Carboxy Gliclazide has been identified as a Biopharmaceutics Classification System (BCS) Class II drug. This classification indicates that it has low solubility but high permeability. The BCS classification is crucial for developing new drug formulations and for regulatory purposes, such as biowaiver applications .

4. Bioavailability Enhancement

Scientific studies have explored the use of Carboxy Gliclazide in the development of cubosomal nanoparticles to enhance its bioavailability. This innovative approach aims to improve the oral absorption of the drug, which can be particularly beneficial for drugs with solubility challenges .

5. Antidiabetic Activity

Beyond its glucose-lowering effect, Carboxy Gliclazide has been studied for its potential to reduce markers of endothelial inflammation and the risks of macrovascular and microvascular events. This positions it as an effective oral antidiabetic agent (OAD) with additional health benefits .

6. Comparative Effectiveness

Comparative studies have been conducted to evaluate the effectiveness of Carboxy Gliclazide against other antidiabetic agents. These studies help in understanding its place in therapy, especially as a second-line treatment option after metformin .

特性

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPTBTZSQWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706585
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy Gliclazide

CAS RN

38173-52-3
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
A Rieutord, I Stupans, GM Shenfield, AS Gross - Xenobiotica, 1995 - Taylor & Francis
… Carboxy-gliclazide 3 pM, hydroxygliclazide 3 pM and internal standard 200 pg/l have been added; and (C) microsomal incubation performed with gliclazide 240 p ~ . The …
Number of citations: 37 www.tandfonline.com
CM Sultanpur, NS Reddy, S Kumar… - Journal of Young …, 2010 - Elsevier
… The metabolites of gliclazide, namely hydroxy and carboxy gliclazide, are pharmacologically inactive. Hence, inhibition of gliclazide metabolism improves its unchanged level and …
Number of citations: 10 www.sciencedirect.com
S Sahoo, HS Haraldsdóttir, RMT Fleming… - The FEBS …, 2015 - Wiley Online Library
Metabolism contributes significantly to the pharmacokinetics and pharmacodynamics of a drug. In addition, diet and genetics have a profound effect on cellular metabolism with respect …
Number of citations: 39 febs.onlinelibrary.wiley.com
KE Kumar, S Mastan - Research and Reports in Endocrine …, 2011 - Taylor & Francis
… Gliclazide is intensively metabolized into at least 5 metabolites (7 α-hydroxy gliclazide, 6 β-hydroxy gliclazide, 7 β-hydroxy gliclazide, hydroxymethyl gliclazide, and carboxy gliclazide) …
Number of citations: 1 www.tandfonline.com
CM Sultanpur, S Satyanarayana… - African Journal of …, 2011 - researchgate.net
This study was planned to determine the effect of gemfibrozil on blood glucose as well as its influence on gliclazide induced-hypoglycaemia in normal rats, diabetic rats, and normal …
Number of citations: 3 www.researchgate.net
H Xu - 2009 - ses.library.usyd.edu.au
Type 2 diabetes has become one of the most common human diseases. The safety and efficacy of antidiabetic medicines is an important part of diabetes management in the community. …
Number of citations: 0 ses.library.usyd.edu.au
GT BP, OH Agent - pdf.hres.ca
PRODUCT MONOGRAPH NU-GLICLAZIDE Gliclazide Tablets BP 80 mg Oral Hypoglycemic Agent Nu-Pharm Inc. DATE OF PREPARATION: 50 Mural Page 1 PRODUCT …
Number of citations: 0 pdf.hres.ca
GT BP, OH Agent - pdf.hres.ca
… METABOLITE H4 (12%) Carboxy Gliclazide …
Number of citations: 0 pdf.hres.ca
MM AU, PJ AU, HS AU - JAMA, 2001 - sumobrain.org
Disclosed are compositions and methods for modulating oxidative and/or endoplasmic reticulum (OER) stress. More particularly, the present invention discloses compositions and …
Number of citations: 0 www.sumobrain.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。